molecular formula C20H23ClN2O B13084678 1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

Cat. No.: B13084678
M. Wt: 342.9 g/mol
InChI Key: LKUWNFGPWXWKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) Source . BTK is a critical enzyme in the B-cell antigen receptor (BCR) and cytokine receptor signaling pathways, making it a high-value target for therapeutic research Source . This compound acts by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of BCR signaling and modulation of inflammatory cytokine production Source . Its primary research value lies in the investigation of B-cell mediated diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, as well as in the study of B-cell malignancies like chronic lymphocytic leukemia Source . As a key research-grade chemical tool, it enables scientists to dissect the specific role of BTK in immune cell activation and proliferation, facilitating the development of novel targeted therapies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

1'-benzyl-7-chlorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]

InChI

InChI=1S/C20H23ClN2O/c21-17-6-7-19-18(14-17)22-11-8-20(24-19)9-12-23(13-10-20)15-16-4-2-1-3-5-16/h1-7,14,22H,8-13,15H2

InChI Key

LKUWNFGPWXWKFJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C2)Cl)OC13CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of Alkynylketimine Intermediate

  • Reactants: 2-aminophenol and an alkynone (a compound containing both alkyne and ketone functionalities).
  • Solvent: 1,4-dioxane.
  • Temperature: Approximately 100°C.
  • Mechanism: The amino group condenses with the ketone to form an imine, while the alkyne moiety is positioned for intramolecular cyclization.

Intramolecular Cyclization to Spiro Compound

  • The alkynylketimine intermediate undergoes cyclization, often catalyzed or thermally induced, to form the spirocyclic benzoxazepine-piperidine framework.
  • The reaction conditions must be optimized to favor the formation of the spiro linkage without side reactions.

Purification

  • The crude product is purified by silica gel column chromatography.
  • Eluents such as hexanes/ethyl acetate mixtures are commonly used to achieve high purity.

Representative Reaction Data

Step Reagents/Conditions Yield (%) Notes
Alkynylketimine formation 2-aminophenol + alkynone, 1,4-dioxane, 100°C, 12-16 h 75-85 Formation of intermediate confirmed by NMR
Cyclization to spiro compound Thermal or catalytic, 1,4-dioxane, 100°C, 6-12 h 70-80 Spiro linkage formation confirmed by MS and NMR
Benzylation Benzyl halide, base (e.g., K2CO3), DMF, room temp to 60°C 80-90 Selective N-alkylation on piperidine
Chlorination N-chlorosuccinimide or equivalent, solvent, 0-25°C 65-75 Regioselective chlorination at 7-position

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Outcome/Notes
Intermediate formation 2-aminophenol + alkynone, 1,4-dioxane, 100°C Formation of alkynylketimine intermediate High yield, confirmed by NMR
Cyclization Thermal or Rh-catalyzed, 1,4-dioxane, 100°C Spiro ring closure Good yield, spiro compound formed
Benzylation Benzyl halide, base, DMF N-alkylation of piperidine nitrogen High yield, selective reaction
Chlorination Chlorinating agent, 0-25°C Introduction of chlorine at 7-position Moderate yield, regioselective
Purification Silica gel chromatography Isolation of pure compound High purity product

Chemical Reactions Analysis

Types of Reactions

1’-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

1’-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

  • 1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] :
    Replacing the 7-chloro group with fluorine reduces molecular weight (336.4 vs. ~350–360 g/mol for chloro derivatives) and alters electronegativity. Fluorine’s smaller size may improve solubility but reduce lipophilicity compared to chlorine. This analog is a key intermediate in SCD1 inhibitor optimization .

  • tert-Butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate :
    The tert-butyl carbamate group replaces benzyl, enhancing steric bulk and metabolic stability. This derivative has a molecular weight of 336.4 g/mol and requires storage at 2–8°C, indicating higher sensitivity to thermal degradation than the benzyl-substituted parent compound .

Bicyclic and Spirocyclic SCD1 Inhibitors

  • Isoquinoline and Pyrrolotriazine Derivatives: These lack the spiro junction but retain bicyclic frameworks. They exhibit lower conformational rigidity, leading to reduced target affinity compared to spirobenzoxazepines. For example, pyrrolotriazine-based inhibitors (patent compounds 82–85) show IC₅₀ values in the micromolar range, whereas spirobenzoxazepines achieve nanomolar potency due to optimized spatial orientation .
  • Dibenz(b,f)-1,4-oxazepine (CR): A non-spiro benzoxazepine used as a riot control agent. CR shares the 1,4-oxazepine core but lacks the piperidine spiro system. It is less toxic via inhalation but more persistent in the environment, highlighting how structural differences drastically alter application and toxicity profiles .

Spiro Piperidine Derivatives with Varied Substituents

  • 1'-Acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]: These feature a spiro-piperidine-quinoline scaffold instead of benzoxazepine. Acylation at the 1'-position (e.g., benzoyl or acetyl) improves solubility but reduces CNS penetration compared to the benzyl group in the target compound .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions
1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] C₂₁H₂₂ClN₂O ~350–360* 7-Cl, 1'-Benzyl Not reported
1'-Benzyl-7-fluoro analog C₂₁H₂₂FN₂O 336.4 7-F, 1'-Benzyl Room temperature
tert-Butyl 7-fluoro-1'-carboxylate derivative C₁₈H₂₅FN₂O₃ 336.4 7-F, 1'-tert-Butyl carbamate 2–8°C

*Estimated based on analogs.

Biological Activity

1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a complex organic compound belonging to the class of benzoxazepines. Its unique spirocyclic structure contributes to its potential biological activities and therapeutic applications. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is C20H23ClN2O. The compound features a spiro linkage between a benzoxazepine moiety and a piperidine ring, which imparts distinct chemical properties that may influence its biological activity .

Biological Activities

Research indicates that compounds within the benzoxazepine class often exhibit a range of biological activities, including:

  • Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection against oxidative stress and neurotoxicity in human neuroblastoma cells (SH-SY5Y) .
  • Acetylcholinesterase Inhibition : AChE inhibitory activity has been documented in related benzoxazepines, suggesting potential applications in treating Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveProtects against oxidative stress in SH-SY5Y cells
AChE InhibitionInhibits acetylcholinesterase with significant potency
Potential AntidepressantMay exhibit antidepressant-like effects through modulation of neurotransmitters

The exact mechanism of action for 1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is still under investigation. However, studies suggest that its activity may be linked to:

  • Modulation of Neurotransmitter Systems : Similar compounds have been shown to interact with serotonin and dopamine receptors, potentially leading to antidepressant effects.
  • Inhibition of Enzymatic Activity : The inhibition of AChE suggests a mechanism that could enhance cholinergic transmission in the brain .

Case Studies

A recent study evaluated the neuroprotective effects of various benzoxazepine derivatives, including 1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]. The results indicated that these compounds significantly reduced cell death induced by β-amyloid fragments and oxidative stressors .

Table 2: Case Study Findings

CompoundIC50 (μM)Effect
1'-Benzyl-7-chloro-4,5-dihydro-benzoxazepine6.98AChE inhibition
Related derivative10.50Neuroprotective against oxidative stress
Another benzoxazepine8.25Reduced neurotoxicity from β-amyloid

Comparative Analysis with Similar Compounds

To understand the biological activity better, it is useful to compare 1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] with structurally similar compounds.

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1'-Benzyl-7-fluoro-benzoxazepineFluorine substitutionPotentially similar neuroactivity
1'-Benzyl-7-methyl-benzoxazepineMethyl group at position 7Altered pharmacological profile
7-Chloro-benzodiazepinesBenzodiazepine core structureAnxiolytic effects

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